4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline
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Overview
Description
4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline is a heterocyclic compound that features both an imidazole and an isoindoline moiety. The presence of these two functional groups makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the isoindoline structure can contribute to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods are critical to achieving efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromo substituent can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity. The bromo substituent can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-imidazole
- 2-Benzyl-4,5-dihydro-1H-imidazole
- N-(4-ethoxyphenyl)-1H-imidazol-4-amine
Uniqueness
4-Bromo-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline is unique due to the combination of the imidazole and isoindoline moieties, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
4-bromo-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H12BrN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |
InChI Key |
HXIMODWFIYARFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Br |
Origin of Product |
United States |
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